![molecular formula C33H27FN2O3 B2510040 (E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one CAS No. 477710-95-5](/img/structure/B2510040.png)
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with multiple functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. It also has a phenyl group and a prop-2-en-1-one group, which is a type of alpha, beta-unsaturated carbonyl. The presence of the fluoro and methoxy groups suggest that this compound might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the aromaticity of the pyrazole and phenyl rings, and the polar nature of the carbonyl and ether groups .Physical And Chemical Properties Analysis
Some physical and chemical properties can be predicted from the structure. For example, the presence of polar groups and aromatic rings suggests that this compound might have a relatively high boiling point and might be soluble in some organic solvents .Applications De Recherche Scientifique
Reactivity and Application in Synthesis
The compound is structurally similar to certain pyrazoline derivatives, which are known for their reactivity and utility in the synthesis of heterocyclic compounds. Specifically, pyrazoline compounds like DCNP and its derivatives serve as valuable building blocks in the synthesis of diverse heterocyclic structures, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these compounds facilitates mild reaction conditions for generating versatile dyes from a range of precursors, such as amines, α-aminocarboxylic acids, phenols, and malononitriles. Ongoing research indicates the potential for more innovative transformations involving these compounds, highlighting their significance in the synthesis of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Interaction with Cytochrome P450 Isoforms
Compounds structurally related to the query compound are essential in studying the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. Understanding the contribution of various CYP isoforms to total metabolism is crucial for predicting potential drug-drug interactions (DDIs) when multiple drugs are coadministered. Potent and selective chemical inhibitors used in vitro to understand the involvement of specific CYP isoforms are fundamental in this process. The selectivity of these inhibitors is vital for deciphering the specific CYP isoforms involved in drug metabolism (Khojasteh et al., 2011).
Mechanism of Action in Drug-Target Interactions
In the context of fighting plant diseases like Bayoud disease in date palms, small molecules structurally similar to the query compound are studied for their antifungal pharmacophore sites. These studies involve structure–activity relationship (SAR) interpretations for understanding the mechanism of drug-target interactions. The knowledge of how these compounds interfere biologically against pathogens like Fusarium oxysporum f. sp. albedinis is crucial for developing targeted molecules with specific pharmacophore sites, indicating a comprehensive approach to understanding and developing treatment methods against such pathogens (Kaddouri et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27FN2O3/c1-24(39-29-17-18-30(31(34)22-29)27-10-6-3-7-11-27)32-20-21-36(35-32)33(37)19-14-25-12-15-28(16-13-25)38-23-26-8-4-2-5-9-26/h2-22,24H,23H2,1H3/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLPEKANJUNYEH-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NN(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)OC4=CC(=C(C=C4)C5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.